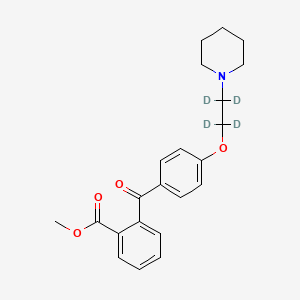![molecular formula C14H21NO3 B12409852 benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a chiral center at the 2-position of the 4-methylpentan-2-yl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with the corresponding amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl N-[(2S)-4-methylpentan-2-yl]carbamate.
Reduction: Formation of benzyl N-[(2S)-4-methylpentan-2-yl]amine.
Substitution: Formation of substituted benzyl carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target proteins. The overall effect is the modulation of biochemical pathways, leading to the desired therapeutic or biological outcome.
Comparación Con Compuestos Similares
- Benzyl N-hydroxy-N-[(2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate
- Benzyl N-(2-hydroxyethyl)carbamate
- Benzyl N-(2-hydroxy-2-methylpropyl)carbamate
Comparison: Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate is unique due to its specific chiral center and the presence of a hydroxy group, which can significantly influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-11(2)9-12(3)15(17)14(16)18-10-13-7-5-4-6-8-13/h4-8,11-12,17H,9-10H2,1-3H3/t12-/m0/s1 |
Clave InChI |
GBRIRUNXMKHZPN-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](CC(C)C)N(C(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CC(C)CC(C)N(C(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)




![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
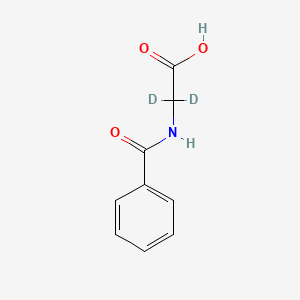
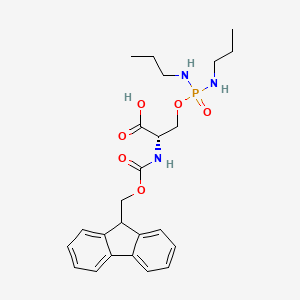

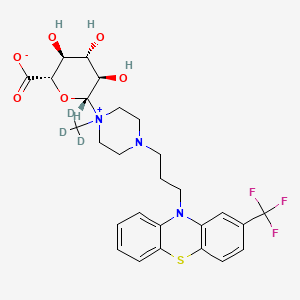
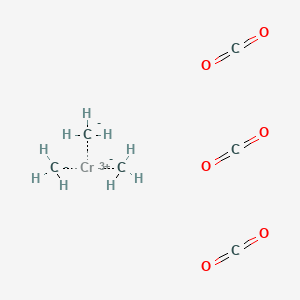
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

